molecular formula C16H19N3O2 B2860992 N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide CAS No. 2094590-12-0

N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide

Cat. No. B2860992
CAS RN: 2094590-12-0
M. Wt: 285.347
InChI Key: GYBPGGMUDKOBKC-UHFFFAOYSA-N
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Description

The compound “N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, antitumor, and antiviral activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a methoxy group, and an amide group. The pyrazole ring is a heterocyclic aromatic ring, similar to benzene, but with two nitrogen atoms replacing carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the methoxy group, and the amide group. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the methoxy group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole derivatives exhibit their biological activity by interacting with enzymes or receptors in the body .

Future Directions

The future research directions could involve further exploration of the biological activity of this compound and its potential applications in medicine. Given the broad range of biological activities exhibited by pyrazole derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-4-16(20)18-12(2)13-6-7-15(21-3)14(10-13)11-19-9-5-8-17-19/h4-10,12H,1,11H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBPGGMUDKOBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)CN2C=CC=N2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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